1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine
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Description
This compound is a piperazine derivative with various functional groups attached to it. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of fluoropyridines and methoxyphenyl groups may suggest that this compound could have interesting physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the fluoropyridine and methoxyphenyl components, followed by their attachment to the piperazine ring . Fluoropyridines can be synthesized using various methods, including the Balz-Schiemann reaction .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluoropyridine and methoxyphenyl groups. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chloro-4-fluoropyridin-3-yl)sulfonyl-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF2N3O3S/c1-26-15-3-2-12(10-14(15)20)11-22-6-8-23(9-7-22)27(24,25)16-13(19)4-5-21-17(16)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVGUYDYESQAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CN=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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